Kinetic Benchmarking Against Nonpeptide Probe CPY-P3
In a 2018 head-to-head comparison, the peptide-based substrate Suc-IIW-AMC was directly benchmarked against the first-in-class nonpeptide small-molecule probe CPY-P3 for CPY activity detection. CPY-P3 exhibited approximately 12-fold higher binding affinity (lower Kd) than Suc-IIW-AMC; however, the catalytic efficiency (kcat/Km) of the two substrates was reported as comparable [1]. This finding is critical for procurement: while CPY-P3 offers superior binding, Suc-IIW-AMC delivers equivalent turnover efficiency with the advantages of well-characterized peptide-based chemistry, established commercial supply chains, and decades of literature precedent for assay reproducibility.
| Evidence Dimension | Binding affinity (Kd) and catalytic efficiency (kcat/Km) toward carboxypeptidase Y |
|---|---|
| Target Compound Data | Suc-IIW-AMC: baseline Kd (reference value); catalytic efficiency comparable to CPY-P3 |
| Comparator Or Baseline | CPY-P3 (nonpeptide small-molecule probe): ~12-fold higher binding affinity (lower Kd); comparable kcat/Km |
| Quantified Difference | CPY-P3 shows ~12-fold higher binding affinity; catalytic efficiency is comparable between the two substrates |
| Conditions | Carboxypeptidase Y (CPY) from Saccharomyces cerevisiae; fluorescence assay; λₑₓ/λₑₘ optimized for fluorescein (CPY-P3) and AMC (Suc-IIW-AMC); pH and temperature conditions as specified in Sensors and Actuators B: Chemical (2018) 269:127-134 |
Why This Matters
Procurement decisions must weigh that Suc-IIW-AMC provides equivalent catalytic turnover to the newer nonpeptide probe while retaining the advantages of a mature, well-validated peptide substrate chemistry and established vendor quality specifications.
- [1] Xiong H, Yang WC, Yang JQ, et al. Fluorogenic and chromogenic detection of carboxypeptidase Y with a nonpeptide-based small-molecule probe. Sensors and Actuators B: Chemical. 2018 Sep 15;269:127-134. doi: 10.1016/j.snb.2018.04.171. View Source
